REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:17][CH2:18]O>>[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5]
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Name
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|
Quantity
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25.5 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=N1)Cl
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at refluxing temperature for 40 h under N2
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Duration
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40 h
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Name
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|
Type
|
product
|
Smiles
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ClC1=C(C(=O)OCC)C=CC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1131 mmol | |
AMOUNT: MASS | 24.89 g | |
YIELD: PERCENTYIELD | 85.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |